molecular formula C20H25BrN4O2 B2782740 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline CAS No. 2034474-69-4

4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline

Cat. No.: B2782740
CAS No.: 2034474-69-4
M. Wt: 433.35
InChI Key: LAJJDCWMOJNCBH-UHFFFAOYSA-N
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Description

4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline is a complex organic compound that features a bromopyrimidine moiety, a piperidine ring, and a diethylaminophenyl group

Scientific Research Applications

Chemistry

In chemistry, 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug discovery. Its structural features could interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. For instance, they might exhibit activity against certain diseases or conditions, making them valuable in the development of new drugs.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromopyrimidine Moiety: Starting from a pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine is replaced by the piperidine moiety.

    Coupling with Diethylaminophenyl Group: This step may involve a coupling reaction such as a Suzuki or Heck reaction to attach the diethylaminophenyl group to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the bromopyrimidine moiety or the carbonyl group, potentially yielding debrominated or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromopyrimidine and piperidine sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, aryl halides, or other nucleophiles/electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or debrominated compounds.

Mechanism of Action

The mechanism of action of 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(diethylamino)phenyl)methanone: Similar structure with a chlorine atom instead of bromine.

    (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(diethylamino)phenyl)methanone: Similar structure with a fluorine atom instead of bromine.

    (3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(diethylamino)phenyl)methanone: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[4-(diethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c1-3-24(4-2)17-9-7-15(8-10-17)19(26)25-11-5-6-18(14-25)27-20-22-12-16(21)13-23-20/h7-10,12-13,18H,3-6,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJJDCWMOJNCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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